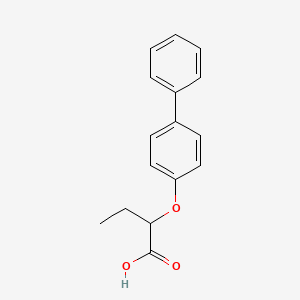
2-(1,1'-Biphenyl-4-yloxy)butanoic acid
描述
准备方法
The synthesis of 2-(1,1’-Biphenyl-4-yloxy)butanoic acid typically involves the reaction of 4-bromobiphenyl with butanoic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .
化学反应分析
2-(1,1’-Biphenyl-4-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
科学研究应用
2-(1,1’-Biphenyl-4-yloxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of agricultural fungicides to protect crops from fungal infections.
作用机制
The mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)butanoic acid involves its interaction with fungal cells. It inhibits the mitochondrial respiration process in fungi by blocking the electron transport chain, leading to the disruption of energy production and ultimately causing cell death. The molecular targets include the cytochrome bc1 complex in the mitochondrial membrane.
相似化合物的比较
2-(1,1’-Biphenyl-4-yloxy)butanoic acid can be compared with other similar compounds, such as:
Phenylbutyric acid: Used in the treatment of urea cycle disorders and has anti-inflammatory properties.
Benzoic acid: Commonly used as a food preservative and in the synthesis of various organic compounds.
生物活性
2-(1,1'-Biphenyl-4-yloxy)butanoic acid, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl structure, which is known to influence various biological pathways. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butanoic acid moiety linked to a biphenyl group through an ether bond. The biphenyl structure is significant in modulating the compound's interaction with biological targets.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various bacterial strains.
- Anticancer Effects : There is emerging evidence that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Study : Research published in Cancer Letters showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
2-(4-phenylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFDDRHVXNKUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















